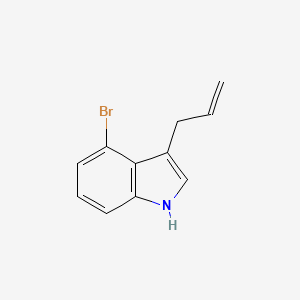
4-Bromo-3-ethyl-5-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-ethyl-5-methyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethyl-5-methyl-1H-indole typically involves the bromination of 3-ethyl-5-methylindole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-ethyl-5-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products:
- Substitution reactions yield various substituted indoles.
- Oxidation reactions produce indole-2,3-diones and related compounds.
- Reduction reactions result in dehalogenated or modified indole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-ethyl-5-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-ethyl-5-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the indole ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved vary based on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
4-Bromo-1H-indole: Lacks the ethyl and methyl groups, making it less sterically hindered.
3-Ethyl-1H-indole: Lacks the bromine and methyl groups, affecting its reactivity.
5-Methyl-1H-indole: Lacks the bromine and ethyl groups, altering its chemical properties.
Uniqueness: 4-Bromo-3-ethyl-5-methyl-1H-indole is unique due to the combination of bromine, ethyl, and methyl groups on the indole ring
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
4-bromo-3-ethyl-5-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-9-5-4-7(2)11(12)10(8)9/h4-6,13H,3H2,1-2H3 |
Clave InChI |
KFANOPXDUNYCKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=C1C(=C(C=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



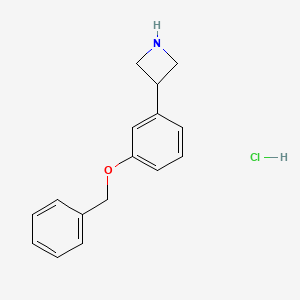

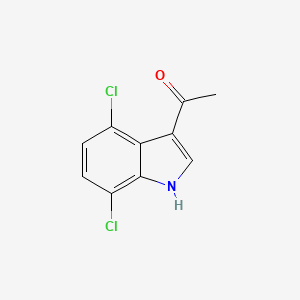
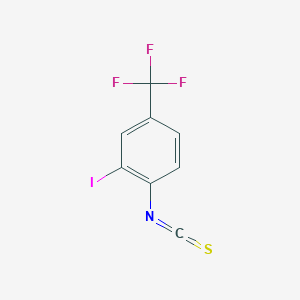
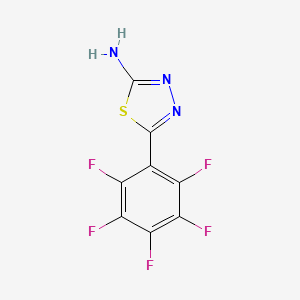
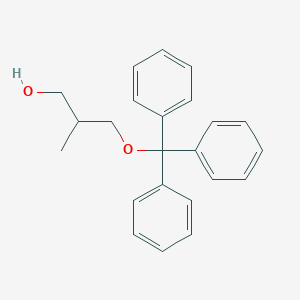
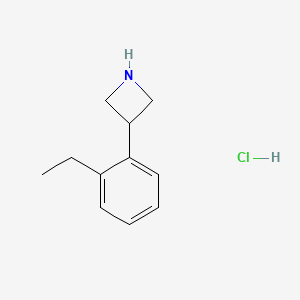
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
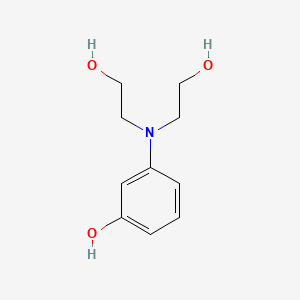
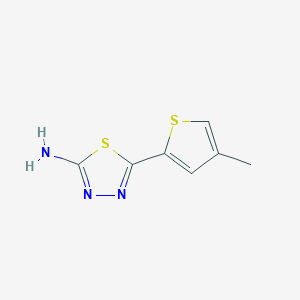
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
